Isotopic Purity vs. Unlabeled Standards
The compound 4-(3',6'-Dimethyl-3'-heptyl)phenol-13C6 is supplied with a certified isotopic purity of ≥99 atom % 13C, resulting in a consistent +6 Da mass shift relative to the unlabeled parent compound (m/z 220 → m/z 226) . This high isotopic enrichment ensures that the internal standard signal is fully resolved from the natural abundance M+1, M+2, and M+6 isotopic contributions of the target nonylphenol analyte, which is essential for accurate isotope dilution calculations . In contrast, unlabeled internal standards such as 4-n-nonylphenol co-elute at the same nominal mass, precluding the use of IDMS and forcing reliance on external calibration that is vulnerable to matrix-induced signal suppression or enhancement [1].
| Evidence Dimension | Isotopic purity and mass shift |
|---|---|
| Target Compound Data | ≥99 atom % 13C; M+6 Da mass shift |
| Comparator Or Baseline | Unlabeled 4-n-nonylphenol: 0% 13C enrichment; No mass shift |
| Quantified Difference | Quantifiable 6 Da mass shift enables MS resolution; IDMS possible only with labeled standard |
| Conditions | GC-MS and LC-MS/MS analysis; vendor certificate of analysis |
Why This Matters
This mass shift is a prerequisite for isotope dilution mass spectrometry, the gold standard method for accurate quantification in complex matrices, and cannot be achieved with unlabeled internal standards.
- [1] Fabregat-Cabello, N., et al. (2013). Fast methodology for the reliable determination of nonylphenol in water samples by minimal labeling isotope dilution mass spectrometry. Journal of Chromatography A, 1301, 19-26. View Source
